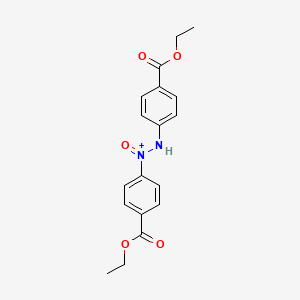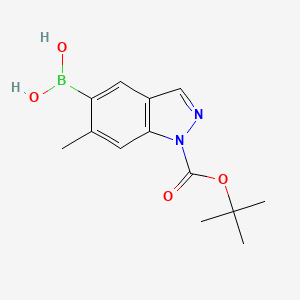
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatile applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further protected by a tert-butoxycarbonyl (Boc) group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the indazole ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The Boc-protected indazole ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Indazoles: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various organic transformations. In biological systems, the compound can interact with specific molecular targets, such as enzymes, through its boronic acid group, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(tert-Butoxycarbonyl)indole-2-boronic acid
- 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
- N-Boc-1H-pyrazole-4-boronic acid
Uniqueness
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the Boc group provides additional protection and stability, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H17BN2O4 |
|---|---|
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
[6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-5-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-8-5-11-9(6-10(8)14(18)19)7-15-16(11)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3 |
Clave InChI |
NLMBZGFCIGSCFE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1C)N(N=C2)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


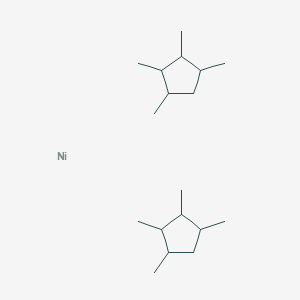

![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12505677.png)
![Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12505680.png)
![4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12505687.png)
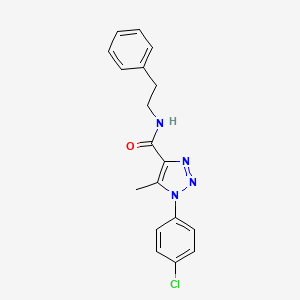

![trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B12505700.png)

![N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B12505708.png)
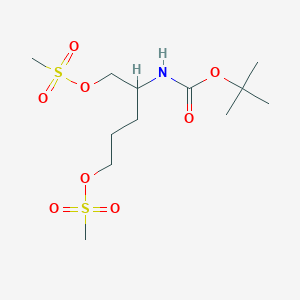

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid](/img/structure/B12505730.png)
